molecular formula C11H7BrClNO3 B12998535 3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid

3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B12998535
M. Wt: 316.53 g/mol
InChI Key: XSYQPSYDRQNRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 6-methoxyquinoline, followed by carboxylation. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as iron or aluminum chloride. The final carboxylation step can be achieved using carbon dioxide under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives of the quinoline ring.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.

    Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Agrochemicals: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of halogen atoms and the methoxy group can enhance its binding affinity and selectivity towards molecular targets. The carboxylic acid group can also facilitate interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde
  • 3-Bromo-4-chloro-6-methoxyquinoline
  • 6-Bromo-2-chloroquinoline-3-methanol
  • 8-Bromo-4-chloro-6-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline

Uniqueness

3-Bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The methoxy group further enhances its solubility and potential interactions with biological targets. The carboxylic acid group provides additional functionality for derivatization and conjugation with other molecules .

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

3-bromo-2-chloro-6-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-17-5-2-3-7-6(4-5)8(11(15)16)9(12)10(13)14-7/h2-4H,1H3,(H,15,16)

InChI Key

XSYQPSYDRQNRKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.